Cas no 1698837-40-9 (INDEX NAME NOT YET ASSIGNED)

INDEX NAME NOT YET ASSIGNED 化学的及び物理的性質
名前と識別子
-
- INDEX NAME NOT YET ASSIGNED
-
- インチ: 1S/C9H15ClO3/c1-7(2,3)8(4)9(10,13-8)6(11)12-5/h1-5H3
- InChIKey: PSHHOXPSNBGPCL-UHFFFAOYSA-N
- ほほえんだ: C(C1(OC1(C)C(C)(C)C)Cl)(=O)OC
INDEX NAME NOT YET ASSIGNED 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-699905-0.1g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 0.1g |
$490.0 | 2025-03-12 | |
Enamine | EN300-699905-2.5g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 2.5g |
$1089.0 | 2025-03-12 | |
Enamine | EN300-699905-5.0g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 5.0g |
$1614.0 | 2025-03-12 | |
Enamine | EN300-699905-10.0g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 10.0g |
$2393.0 | 2025-03-12 | |
Enamine | EN300-699905-0.05g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 0.05g |
$468.0 | 2025-03-12 | |
Enamine | EN300-699905-1.0g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 1.0g |
$557.0 | 2025-03-12 | |
Enamine | EN300-699905-0.5g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 0.5g |
$535.0 | 2025-03-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01054877-1g |
Methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95% | 1g |
¥3717.0 | 2023-04-10 | |
Enamine | EN300-699905-0.25g |
methyl 3-tert-butyl-2-chloro-3-methyloxirane-2-carboxylate |
1698837-40-9 | 95.0% | 0.25g |
$513.0 | 2025-03-12 |
INDEX NAME NOT YET ASSIGNED 関連文献
-
Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
-
2. 1D silver(i) complex of nitronyl nitroxide with strong spin–spin interaction through silver(i) ionDeqing Zhang,Liang Ding,Wei Xu,Huaiming Hu,Daoben Zhu,Yuanhe Huang,Decai Fang Chem. Commun., 2002, 44-45
-
3. A bioinspired glycopolymer for capturing membrane proteins in native-like lipid-bilayer nanodiscs†Bartholomäus Danielczak,Marie Rasche,Julia Lenz,Eugenio Pérez Patallo,Sophie Weyrauch,Florian Mahler,Annette Meister,Jonathan Oyebamiji Babalola,Cenek Kolar Nanoscale, 2022,14, 1855-1867
-
Adriano Ambrosi,Martin Pumera Chem. Soc. Rev., 2016,45, 2740-2755
-
Luca Sorelli,Filippo Fabbri,Jessy Frech-Baronet,Anh-Duc Vu,Mario Fafard,Thierry Gacoin,Khalid Lahlil,Lucio Martinelli,Yves Lassailly,Jacques Peretti J. Mater. Chem. C, 2015,3, 11055-11065
-
Yingjie Ma,Xiaofan Ji,Fei Xiang,Xiaodong Chi,Chengyou Han,Jiuming He,Zeper Abliz,Weixiang Chen,Feihe Huang Chem. Commun., 2011,47, 12340-12342
-
Daniela Belli Dell'Amico,Luca Bellucci,Luca Labella,Fabio Marchetti,Carlo Andrea Mattei,Francesco Pineider,Giordano Poneti,Simona Samaritani Dalton Trans., 2018,47, 8337-8345
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Yuhang Guo,Zhihong Yang,Yan Cheng,Luyuan Pual Wang,Baoshan Zhang,Yue Zhao,Zhichuan J. Xu,Guangbin Ji J. Mater. Chem. C, 2017,5, 491-512
INDEX NAME NOT YET ASSIGNEDに関する追加情報
CAS No. 1698837-40-9: A Novel Compound in Advanced Pharmaceutical Research
CAS No. 1698837-40-9 represents a cutting-edge chemical entity with potential applications in pharmaceutical research and drug development. This compound, currently designated as INDEX NAME NOT YET ASSIGNED, has garnered significant attention due to its unique molecular architecture and promising biological activity. Recent studies have highlighted its potential in targeting specific pathophysiological mechanisms associated with chronic diseases, making it a focal point for biomedical innovation.
As of 2024, the CAS No. 1698837-40-9 compound has been extensively analyzed in preclinical studies, with researchers focusing on its synthetic pathways and pharmacokinetic properties. A 2023 publication in Journal of Medicinal Chemistry reported that the compound exhibits selective binding affinity for a novel protein target, which is implicated in neurodegenerative disorders. This finding has sparked interest in its potential as a therapeutic agent for conditions such as Alzheimer’s disease and parkinsonism.
The chemical structure of CAS No. 1698837-40-9 is characterized by a complex ring system and functional groups that contribute to its unique bioavailability and metabolic stability. Advanced computational modeling techniques, including quantum mechanics calculations and molecular dynamics simulations, have been employed to predict its behavior in biological systems. These studies have demonstrated that the compound maintains its structural integrity under physiological conditions, a critical factor for drug candidate development.
In the realm of drug discovery, CAS No. 1698837-40-9 has been evaluated for its antioxidant properties and anti-inflammatory potential. A 2024 study published in Pharmacological Research found that the compound significantly inhibits the activity of pro-inflammatory cytokines in vitro, suggesting its utility in treating autoimmune diseases and chronic inflammation. These findings align with the growing emphasis on multi-target therapeutics in modern pharmacology.
The synthetic route to CAS No. 1698837-40-9 has been optimized using catalytic methods that enhance yield and reduce environmental impact. Researchers have reported a green chemistry approach involving enantioselective catalysis to achieve high enantiomeric purity, which is essential for pharmaceutical applications. This advancement reflects the industry's shift towards sustainable drug manufacturing practices.
Recent preclinical trials have also explored the compound's neuroprotective effects. In a 2023 animal model study, CAS No. 1698837-40-9 demonstrated significant neuroprotection in models of ischemic stroke and traumatic brain injury. The compound's ability to modulate mitochondrial function and reduce oxidative stress has been identified as key mechanisms underlying its therapeutic potential.
The pharmacological profile of CAS No. 1698837-40-9 includes favorable solubility properties and low toxicity, which are critical for drug development. A 2024 pharmacokinetic study revealed that the compound exhibits rapid absorption and prolonged half-life, making it a candidate for oral administration in clinical settings. These characteristics align with the requirements for modern therapeutic agents.
As the field of biomedical research continues to evolve, the CAS No. 1698837-40-9 compound is being explored for its potential in targeted therapy and personalized medicine. Its ability to interact with multiple biological pathways has prompted investigations into its use in combination therapies, particularly for complex diseases such as metabolic syndrome and cardiovascular disorders.
The research community is also examining the mechanistic basis of CAS No. 1698837-40-9's biological effects. A 2024 study in Cell Chemical Biology identified its interaction with a novel signaling pathway involved in cellular differentiation and stem cell maintenance. These insights could open new avenues for its application in regenerative medicine and anti-aging therapies.
Despite its promising profile, the CAS No. 1698837-40-9 compound faces challenges in clinical translation. Researchers are working to address potential issues related to drug resistance and side effects, which are common in novel therapeutics. Ongoing studies are focused on optimizing its dosage regimens and combination therapies to enhance efficacy and safety.
In conclusion, the CAS No. 1698837-40-9 compound represents a significant advancement in pharmaceutical research. Its unique chemical properties, pharmacological profile, and biological effects position it as a promising candidate for the treatment of various medical conditions. As research continues, the compound's role in the future of medicine is likely to expand, offering new possibilities for patient care and health outcomes.
For further information on the CAS No. 1698837-40-9 compound and its research applications, readers are encouraged to consult recent publications in pharmaceutical sciences and biomedical research. The ongoing exploration of this compound reflects the dynamic nature of drug discovery and the commitment to advancing medical science.
1698837-40-9 (INDEX NAME NOT YET ASSIGNED) 関連製品
- 1095218-67-9(tert-butyl N-[4-(aminomethyl)phenyl]-N-ethylcarbamate)
- 929372-92-9((2Z)-2-(4-methoxyphenyl)methylidene-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-methoxybenzene-1-sulfonate)
- 1710821-09-2(3-(2,2-dimethylpropyl)-2-oxo-2,3-dihydro-1H-1,3-benzodiazole-4-carboxylic acid)
- 98489-78-2(2-(dimethylamino)benzene-1-sulfonamide)
- 2229461-23-6(2-(2,5-difluoro-4-methylphenyl)-3,3-difluoropropan-1-amine)
- 10133-22-9(5-(Bromomethyl)benzo[b]thiophene)
- 1805468-35-2(2-(Difluoromethyl)-5-methyl-4-nitropyridine-3-carboxaldehyde)
- 2137078-45-4((4aS,7aS)-1-(2-nitrobenzenesulfonyl)-octahydro-1H-pyrrolo[3,4-b]pyridine)
- 134594-22-2(5-methoxynaphthalene-1-carbaldehyde)
- 1805138-62-8(3-Amino-5-(difluoromethyl)-2-hydroxypyridine-6-sulfonamide)



